Nitenpyram
Overview
Description
Phenformin hydrochloride is a biguanide class antidiabetic drug. It was initially marketed as an oral hypoglycemic agent for the treatment of type II diabetes mellitus. due to its association with a high risk of lactic acidosis, it was withdrawn from most markets in the late 1970s
Mechanism of Action
Target of Action
Nitenpyram is a neonicotinoid insecticide that primarily targets the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects . The nAChR plays a crucial role in the transmission of nerve impulses. By binding to these receptors, this compound interferes with the normal functioning of the insect’s nervous system .
Mode of Action
This compound acts as a neurotoxin that blocks neural messages within the insect’s central nervous system . It binds particularly tightly to the nAChR, causing an influx of sodium ions . This action disrupts the normal electrochemical gradient across the neuron’s cell membrane, leading to paralysis and rapid death of the insect .
Biochemical Pathways
It has been suggested that this compound might induce oxidative stress and deregulate pi3k/akt, ampk, and mtor signaling pathways, which are associated with carcinogenic potency
Pharmacokinetics
Given its high water solubility , it can be inferred that this compound is likely to be rapidly absorbed and distributed within the organism. The metabolism and excretion of this compound are areas that require further investigation.
Result of Action
The primary result of this compound’s action is the rapid death of insects. By binding to the nAChR, this compound disrupts normal neural signaling, leading to paralysis and death . At the molecular level, this compound may cause genotoxicity, induce oxidative stress, and deregulate various signaling pathways . At the cellular level, it can lead to DNA damage and changes in gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH, water matrix, inorganic cations, and common anions can affect the degradation of this compound . Additionally, the presence of certain bacteria in the environment can lead to the biodegradation of this compound . It’s also worth noting that this compound has a high water solubility and relatively short persistence in soil, which can lead to its leaching into groundwater and surface water .
Biochemical Analysis
Biochemical Properties
Nitenpyram interacts with specific enzymes and proteins in insects, leading to their death. The strain DF-1, isolated from a wastewater-treatment pool contaminated with this compound, can use this compound as a sole carbon or nitrogen source for growth . This indicates that this compound can interact with certain enzymes and proteins in this bacterium, allowing it to metabolize this compound.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, strain DF-1 can metabolize this compound to undetectable levels within 10 days . This suggests that this compound can influence the metabolic processes within these cells.
Temporal Effects in Laboratory Settings
In a laboratory setting, 100 mg·L −1 this compound was metabolized to undetectable levels within 10 days by strain DF-1 . This indicates that this compound is relatively stable but can be degraded over time under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenformin hydrochloride can be synthesized through the reaction of phenethylamine with dicyandiamide under acidic conditions. The reaction typically involves heating the reactants in an aqueous solution, followed by the addition of hydrochloric acid to precipitate the phenformin hydrochloride .
Industrial Production Methods: Industrial production of phenformin hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a white crystalline powder with a melting point of 175-178°C .
Chemical Reactions Analysis
Types of Reactions: Phenformin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Phenformin can be oxidized to form various metabolites, including 4-hydroxyphenformin.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Phenformin can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium hydride or organolithium reagents are often employed.
Major Products Formed:
Oxidation: 4-hydroxyphenformin is a major product of the oxidation of phenformin.
Reduction and Substitution: The products vary depending on the specific reagents and conditions used.
Scientific Research Applications
Phenformin hydrochloride has been explored for various scientific research applications, including:
Comparison with Similar Compounds
Metformin: Another biguanide with a similar mechanism of action but a lower risk of lactic acidosis.
Buformin: Similar to phenformin but also associated with a risk of lactic acidosis.
Uniqueness: Phenformin hydrochloride is unique in its higher lipid solubility and greater affinity for mitochondrial membranes compared to metformin . This property contributes to its potent hypoglycemic effects but also to its higher risk of adverse effects.
Properties
IUPAC Name |
(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRPSFYHXJZSBI-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CN=C(C=C1)Cl)/C(=C/[N+](=O)[O-])/NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041080 | |
Record name | (E)-Nitenpyram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Flash Point |
>70.00 °C (>158.00 def F) | |
Record name | Nitenpyram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, >570 g/L at 20 °C, In dichloromethane and methanol >1000, chloroform 700, acetone 290, ethyl acetate 34.7, toluene 10.6, xylene 4.5, hexane 0.00470 (all in g/L at 20 °C) | |
Record name | Nitenpyram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.40 at 26 °C | |
Record name | Nitenpyram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.1X10-6 mPa at 20 °C (8.2X10-12 mm Hg) | |
Record name | Nitenpyram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Nitenpyram is in the class of neonicotinoid insecticides. It enters the systemic circulation of the adult flea after consuming blood from a treated animal. It binds to nicotinic acetylcholine receptors in the postsynaptic membranes and blocks acetylcholine-mediated neuronal transmission causing paralysis and death of the flea. Nitenpyram is 3500x more selective for insect alpha-4beta-2 nicotinic receptors than in vertebrate receptors. It does not inhibit acetylcholinesterase. | |
Record name | Nitenpyram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow crystals | |
CAS No. |
150824-47-8, 120738-89-8 | |
Record name | Nitenpyram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150824-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Ethenediamine, N-((6-chloro-3-pyridinyl)methyl)-N-ethyl-N-methyl-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120738898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitenpyram [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150824478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitenpyram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11438 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (E)-Nitenpyram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitenpyram | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITENPYRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A837VZ81Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nitenpyram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
82 °C | |
Record name | Nitenpyram | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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